N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: Radical trifluoromethylation is a common method, which involves the use of trifluoromethyl radicals to introduce the trifluoromethyl group.
Coupling Reactions: The final steps often involve coupling reactions to attach the fluorophenyl and chlorophenyl groups to the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts and reaction conditions to facilitate efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide: shares similarities with other trifluoromethyl-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. The presence of both trifluoromethyl and fluorophenyl groups enhances its stability and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF4N2O2/c19-14-6-1-11(18(21,22)23)8-15(14)24-17(27)10-7-16(26)25(9-10)13-4-2-12(20)3-5-13/h1-6,8,10H,7,9H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONNNCCJWVIARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.